Product packaging for 9-Isopropyl-2-nitro-9H-fluorene(Cat. No.:CAS No. 66009-04-9)

9-Isopropyl-2-nitro-9H-fluorene

Cat. No.: B11959187
CAS No.: 66009-04-9
M. Wt: 253.29 g/mol
InChI Key: NFPGPULJXGEQHD-UHFFFAOYSA-N
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Description

9-Isopropyl-2-nitro-9H-fluorene (CAS 66009-04-9) is a nitrofluorene derivative with a molecular formula of C16H15NO2 and a molecular weight of 253.30 g/mol . This compound is offered for research and development applications, particularly in the fields of organic synthesis and material science. As a fluorene derivative, it serves as a versatile building block; the fluorene structure is known for its rigid, planar biphenyl system, which can be functionalized to create complex molecules for advanced materials . The presence of both a nitro group and an isopropyl substituent on the fluorene core makes this compound a valuable intermediate for further chemical modifications, such as reduction to amines or participation in cross-coupling reactions. All products are intended for Research Use Only and are not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO2 B11959187 9-Isopropyl-2-nitro-9H-fluorene CAS No. 66009-04-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66009-04-9

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

2-nitro-9-propan-2-yl-9H-fluorene

InChI

InChI=1S/C16H15NO2/c1-10(2)16-14-6-4-3-5-12(14)13-8-7-11(17(18)19)9-15(13)16/h3-10,16H,1-2H3

InChI Key

NFPGPULJXGEQHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 9 Isopropyl 2 Nitro 9h Fluorene and Analogues

Reactivity Influenced by the Nitro Substituent

The presence of a nitro group at the C2 position of the fluorene (B118485) ring is anticipated to be a primary determinant of the molecule's reactivity, particularly concerning the aromatic system.

Electron-Withdrawing Effects of the Nitro Group on Aromatic Systems

The nitro group (-NO₂) is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the nitrogen atom. This electronic effect significantly reduces the electron density of the aromatic rings of the fluorene system. masterorganicchemistry.comyoutube.com This deactivation of the ring system makes it less susceptible to electrophilic aromatic substitution and more activated towards nucleophilic attack. The electron-withdrawing nature of the nitro group is a well-established principle in organic chemistry. masterorganicchemistry.comyoutube.com

Potential for Nucleophilic Aromatic Substitution (SNAr) on Nitrofluorene Derivatives

A direct consequence of the nitro group's electron-withdrawing effect is the activation of the fluorene ring system towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.com For an SNAr reaction to occur, a suitable leaving group must be present on the aromatic ring, typically a halide. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The stability of this intermediate is greatly enhanced by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com In the case of a hypothetical 2-nitro-7-halofluorene, the nitro group at the C2 position would be para to a leaving group at the C7 position, thus strongly activating it for SNAr.

While specific studies on 9-isopropyl-2-nitro-9H-fluorene are unavailable, research on other nitroaromatic compounds demonstrates this principle. For instance, the reaction of 2-fluoronitrobenzene with nucleophiles proceeds via an SNAr mechanism. nih.gov

Reduction Reactions of the Nitro Group in Fluorene Systems

The nitro group in nitroaromatic compounds can be readily reduced to an amino group. This transformation is a common and synthetically useful reaction. A variety of reducing agents can be employed for this purpose. A classic laboratory-scale synthesis involves the reduction of 2-nitrofluorene (B1194847) to 2-aminofluorene (B1664046) using zinc dust in the presence of calcium chloride in an alcoholic solvent. orgsyn.org Other common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and the use of other metals in acidic media, such as iron or tin. guidechem.com

A general procedure for the reduction of 2-nitrofluorene is detailed in Organic Syntheses. orgsyn.org

PrecursorProductReagents and ConditionsYield
2-Nitrofluorene2-AminofluoreneZinc dust, CaCl₂, 78% ethanol, reflux78-82%

Table 1: Example of a Reduction Reaction of a Nitrofluorene Derivative. Data from Organic Syntheses. orgsyn.org

Reactivity at the 9-Position of the Fluorene System

The C9 position of the fluorene ring is a benzylic carbon and exhibits unique reactivity.

Influence of the Isopropyl Group on C9 Reactivity and Stability

The hydrogen atoms at the C9 position of fluorene are acidic due to the resonance stabilization of the resulting fluorenyl anion. The introduction of an alkyl group, such as an isopropyl group, at the C9 position would replace one of these acidic protons. The remaining C9-H, if present, would likely be less acidic compared to unsubstituted fluorene due to the electron-donating nature of the alkyl group, which would destabilize the fluorenyl anion.

The isopropyl group is also sterically bulky. This steric hindrance would likely influence the approach of reagents to the C9 position and the adjacent aromatic rings. Studies on 9-arylfluorene derivatives have shown that bulky substituents at the C9 position can create significant barriers to rotation. nih.gov While specific data for the 9-isopropyl group's effect on stability and reactivity in a nitrofluorene system is not available, it is reasonable to assume that it would sterically hinder reactions at the C9 position.

C9-Functionalization Reactions of Fluorene Derivatives with Alkyl Substituents

The functionalization of the C9 position of fluorene is a common strategy for modifying its properties. For fluorenes with an existing alkyl substituent at C9, further functionalization would require harsh conditions if it involves the breaking of a C-H or C-C bond. A common reaction at the C9 position is oxidation. For instance, 9H-fluorenes, including those with alkyl substituents, can be oxidized to the corresponding 9-fluorenones under aerobic conditions in the presence of a base like potassium hydroxide (B78521). rsc.orgresearchgate.net A patent describes the oxidation of 2-nitrofluorene to 2-nitro-9-fluorenone (B187283). google.com It is plausible that this compound could be oxidized to 9-isopropyl-2-nitro-9-fluorenone under similar conditions, although this has not been explicitly documented in the reviewed literature.

Starting MaterialProductReagents and Conditions
2-Nitrofluorene2-Nitro-9-fluorenoneAir, KOH, THF, room temperature

Table 2: Example of C9-Functionalization via Oxidation. google.com

Photochemical Reactivity of Nitrofluorene Analogues

The introduction of a nitro group to the fluorene scaffold significantly influences its interaction with light, leading to a series of distinct photochemical events.

Excited-State Dynamics and Intersystem Crossing (ISC) Mechanisms

Nitroaromatic compounds, including nitrofluorene analogues, exhibit unique photoinduced deactivation channels. rsc.org Upon absorption of light energy, for instance, around 330 nm for 2-nitrofluorene, the molecule is promoted from its ground state (S₀) to an electronically excited singlet state (S₁), typically a ¹ππ* state. rsc.org From this initial excited state, the molecule's fate is governed by several competing pathways.

A dominant process for nitroaromatic molecules is an exceptionally rapid, sub-picosecond radiationless transition between electronic states of different spin multiplicity, known as intersystem crossing (ISC). rsc.orgwikipedia.org This process involves the excited electron reversing its spin. wikipedia.org In nitrofluorenes, the molecule can rapidly decay from the initially populated singlet state to the triplet manifold (Tₙ). rsc.orgresearchgate.net This efficiency is attributed to strong spin-orbit coupling (SOC), enhanced by the presence of the nitro group's oxygen-centered non-bonding orbitals, which facilitates the formally "forbidden" spin transition. rsc.orgresearchgate.net

Theoretical studies on 2-nitrofluorene suggest that after excitation, the system can decay to triplet excited states through various surface crossing points. rsc.org A dark state of ¹nπ* character often acts as a bridge as the molecule relaxes from its initial Franck-Condon region to the S₁ minimum, facilitating the ISC process. rsc.org The probability of ISC is favorable when the vibrational levels of the singlet and triplet states overlap, requiring minimal energy change for the transition. wikipedia.org This ultrafast ISC is a hallmark of nitroaromatic compounds, making the population of the triplet state a crucial step in their subsequent photochemical reactions. rsc.orgresearchgate.net

Photodegradation Pathways of Nitro-Substituted Fluorenes, including Oxaziridine-Type Intermediates

Once the molecule reaches the lowest triplet state (T₁), it can either decay back to the ground state or undergo photochemical degradation. rsc.org A key photodegradation pathway for nitrofluorenes involves significant intramolecular rearrangement. A critical structural change in this process is the twisting of the nitro group out of the plane of the aromatic ring. rsc.org

This torsional motion initiates a sequence of events leading to the formation of an oxaziridine-type intermediate. rsc.org This highly strained, three-membered ring intermediate is unstable and subsequently cleaves to yield free radical species, specifically Ar–O˙ (a fluorenoxyl-type radical) and nitrogen monoxide (NO˙). rsc.org This proposed mechanism provides a detailed picture of how light absorption leads to the decomposition of these compounds.

Solvent Effects on the Photoreactivity of Nitrofluorenes

The environment in which the photochemical reaction occurs plays a significant role in influencing its rate and pathway. The photodegradation of nitro-substituted fluorenes is highly dependent on the solvent used. researchgate.net Studies on a range of nitro-polycyclic aromatic hydrocarbons, including 2-nitrofluorene, have shown that the degradation rates vary significantly with the solvent. researchgate.net

The rate of photoconversion is influenced by solvent properties such as polarity, polarizability (π*), and hydrogen-bonding capabilities. nih.govnih.gov For instance, the photodegradation of 2-nitrofluorene and its analogues generally follows first-order kinetics and is significantly faster in chlorinated solvents like chloroform (B151607) and dichloromethane (B109758) compared to acetonitrile (B52724) or mixtures containing water. researchgate.net The presence of water in solvents like acetonitrile or DMF tends to slow the degradation rate. researchgate.net This is partly because the presence of dissolved oxygen can oxidize the parent compound, contributing to its photodegradation. researchgate.net

The table below, derived from data on nitro-PAH photodegradation, illustrates the general trend of solvent effects on the reaction rates. researchgate.net

Table 1: Relative Photodegradation Rates of Nitro-PAHs in Various Solvents

SolventRelative Degradation Rate
Chloroform (CHCl₃)Fastest
Dichloromethane (CH₂Cl₂)Fast
N,N-Dimethylformamide (DMF)Moderate
Acetonitrile (CH₃CN)Slow
Acetonitrile / WaterSlower
N,N-Dimethylformamide / WaterSlower

This table reflects the general trend observed for the photodegradation of nitro-PAHs, where chlorinated solvents facilitate the fastest degradation. researchgate.net

Acid-Base Chemistry and Protonation Behavior of Nitrofluorene Derivatives

The electronic properties of the fluorene ring system are significantly altered by the presence of electron-withdrawing nitro groups, which has a profound effect on the acidity of the molecule. nih.gov Specifically, the methylene (B1212753) bridge at the C9 position of the fluorene moiety becomes notably acidic in nitro-substituted derivatives. nih.gov

This increased acidity is due to the stabilization of the resulting carbanion (fluorenide anion) by the strong electron-withdrawing effect of the nitro group(s), which delocalizes the negative charge across the aromatic system. nih.gov The C-H bond at the C9 position is sufficiently acidic in compounds like 2,7-dinitrofluorene (B108060) that certain base-catalyzed reactions, such as the Knoevenagel condensation, can proceed efficiently even in the absence of an external base when conducted in a polar solvent like DMF. nih.gov

Furthermore, the acid-base chemistry is evident in the protonation behavior of more complex nitrofluorene derivatives. In push-pull systems where a nitrofluorene acts as the electron-acceptor part and is linked to an electron-donor group, protonation can occur. Dissolving such compounds in strong acids like sulfuric acid leads to the protonation of the electron-donating portion of the molecule. nih.gov This protonation effectively disrupts the internal charge-transfer (ICT) character of the molecule, resulting in the disappearance of the characteristic ICT absorption bands in the visible spectrum and leading to the formation of colorless solutions. nih.gov This reversible protonation demonstrates the interplay between the acidic nature of the nitrofluorene core and the basicity of appended functional groups.

Structural Elucidation and Characterization Methodologies for 9 Isopropyl 2 Nitro 9h Fluorene

Single Crystal X-ray Diffraction Studies of Fluorene (B118485) Derivatives

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of atoms, which are crucial for confirming the molecule's conformation and understanding its packing in the solid state.

For 9-isopropyl-2-nitro-9H-fluorene, an SC-XRD analysis would precisely define the geometry of its constituent parts. The fluorene core is expected to be largely planar, while the C9 carbon, bonded to both a hydrogen and an isopropyl group, will adopt a tetrahedral geometry. The analysis would yield key geometrical parameters. Although specific data for the title compound is unavailable, the table below presents representative bond lengths and angles from a related substituted fluorene derivative, 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde, to illustrate the type of data obtained. nih.gov

Table 1: Representative Geometrical Parameters from a Related Fluorene Derivative

Parameter Expected Value Range (Å or °) Description
C-C (aromatic) 1.38 - 1.41 Å Bond lengths within the benzene (B151609) rings of the fluorene system.
C-C (five-membered ring) 1.43 - 1.52 Å Bond lengths within the central cyclopentane (B165970) moiety.
C-N (nitro group) ~1.47 Å Bond length between the aromatic ring and the nitro group nitrogen.
N-O (nitro group) ~1.22 Å Bond lengths of the nitrogen-oxygen bonds in the nitro group.
C-C (isopropyl) ~1.53 Å Bond lengths of the carbon-carbon single bonds in the isopropyl group.
C-H 0.95 - 0.99 Å Standard bond lengths for aromatic and aliphatic C-H bonds.
Aromatic C-C-C Angle ~120° Internal bond angles within the benzene rings.
C9-C-C Angle (in 5-ring) ~109° Bond angles within the five-membered ring involving the C9 atom.
O-N-O Angle ~124° Bond angle within the nitro functional group.

Note: Data is illustrative and based on typical values and findings from related structures like 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde. nih.gov

Beyond the individual molecule, SC-XRD reveals how molecules pack together in the crystal lattice. This packing is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. It maps properties onto a surface defined by the region where a molecule's electron density contributes more than that of its neighbors.

For this compound, a Hirshfeld analysis would likely highlight several key interactions:

H···H Contacts: These are typically the most abundant interactions, arising from the numerous hydrogen atoms on the fluorene skeleton and the isopropyl group.

O···H Contacts: The oxygen atoms of the nitro group are strong hydrogen bond acceptors, leading to significant C-H···O interactions with neighboring molecules. These are often visible as distinct red spots on the Hirshfeld surface mapped with dnorm.

C···H Contacts: These interactions, often associated with C-H···π bonding, would occur between the hydrogen atoms of one molecule and the aromatic rings of another.

π···π Stacking: Interactions between the planar aromatic systems of adjacent fluorene moieties could also play a role in the crystal packing, though they might be influenced by the steric bulk of the C9-isopropyl group.

In a related substituted fluorene, Hirshfeld analysis showed that H···H, O···H, and C···H interactions were the most significant contributors to the crystal packing. nih.gov

The substituents attached to the fluorene core can influence its geometry. The tricyclic fluorene system prefers planarity to maximize aromatic stabilization. However, substituents can introduce steric strain or electronic effects that cause deviations.

Isopropyl Group at C9: The bulky isopropyl group at the sp³-hybridized C9 position will have a significant steric presence. The torsion angles involving this group (e.g., H-C9-C(isopropyl)-C(methyl)) would define its orientation relative to the fluorene plane. The plane containing the two ethyl groups in 9,9-diethyl-9H-fluorene-2,4,7-tricarbaldehyde was found to be nearly orthogonal to the fluorene plane, and a similar perpendicular orientation would be expected for the isopropyl group. nih.gov

Nitro Group at C2: The electron-withdrawing nitro group at the C2 position is not particularly bulky and generally lies nearly coplanar with the aromatic ring to which it is attached, maximizing electronic conjugation. In a crystal structure of a nitrated benzanthrone (B145504) derivative, π-π stacking interactions were observed, indicating the planarity of the aromatic systems is maintained. nih.gov

Spectroscopic Techniques for Molecular Structure Assignment

Spectroscopic methods are essential for confirming the molecular structure, especially when crystallization for SC-XRD is not feasible. NMR and vibrational spectroscopy provide complementary information about the molecule's atomic connectivity and functional groups.

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and number of different types of hydrogen and carbon atoms in a molecule.

For this compound, NMR is crucial for confirming the precise positions of the substituents. The spectrum would show characteristic signals that distinguish it from other isomers. While a published spectrum for this specific compound is not available, the expected signals can be predicted based on data from analogues like 2-nitrofluorene (B1194847) and other 9-substituted fluorenes. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Signals for this compound

Spectrum Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR >8.0 d H1 (ortho to NO₂)
>8.0 s H3 (para to NO₂)
7.4 - 7.9 m H4, H5, H6, H7, H8 (aromatic)
~4.5 t H9
~2.5 septet -CH (isopropyl)
~1.2 d -CH₃ (isopropyl)
¹³C NMR >145 s C2 (bearing NO₂)
>140 s Quaternary aromatic carbons
120 - 130 d Aromatic CH carbons
~50 d C9
~30 d -CH (isopropyl)
~20 q -CH₃ (isopropyl)

Note: Predicted values are illustrative. 's' denotes singlet, 'd' doublet, 't' triplet, 'q' quartet, 'm' multiplet. The presence of the nitro group causes significant downfield shifts for nearby protons and carbons.

A ¹³C NMR spectrum of the related 2-nitro-9-fluorenone (B187283) confirms the downfield shift of the carbon atom attached to the nitro group. researchgate.net The coupling patterns in the ¹H NMR spectrum would be definitive for confirming the 2-position of the nitro group.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption or scattering frequencies, making these techniques excellent for functional group identification.

The vibrational spectrum of this compound would be dominated by signals from the nitro, isopropyl, and fluorene groups. Data from the NIST database for 2-nitrofluorene and general knowledge of group frequencies allow for the assignment of the expected vibrational bands. nist.govnist.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Source
3100 - 3000 Aromatic C-H Stretching mdpi.com
2970 - 2870 Isopropyl C-H Stretching General IR tables
~1520 Nitro (NO₂) Asymmetric Stretching nist.govnist.gov
~1345 Nitro (NO₂) Symmetric Stretching nist.govnist.gov
1600, 1450 Aromatic C=C Ring Stretching mdpi.com
1470, 1380 Isopropyl C-H Bending General IR tables
850 - 800 Aromatic C-H Out-of-plane Bending nist.govnist.gov

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. For this compound, mass spectrometry provides critical data for confirming its identity and characterizing its chemical structure.

Molecular Formula and Molecular Ion Peak

The molecular formula of this compound is C16H15NO2. cedre.fr This composition gives it a calculated molecular weight of approximately 253.29 g/mol . In a typical mass spectrometry experiment, such as one using electron ionization (EI), the molecule is expected to lose an electron to form a molecular ion (M+•). This molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Due to the presence of the aromatic fluorene core, the molecular ion peak is anticipated to be prominent, as aromatic systems are known to stabilize the positive charge.

Predicted Fragmentation Analysis

While specific, experimentally-derived mass spectra for this compound are not widely available in the public domain, its fragmentation pattern under electron ionization can be predicted based on the known behavior of related chemical structures, such as nitroaromatic compounds, alkyl-substituted polycyclic aromatic hydrocarbons, and fluorene derivatives. cedre.frnih.govmiamioh.edu The primary fragmentation pathways are expected to involve the cleavage of the nitro and isopropyl substituents, as well as fragmentation of the fluorene ring system itself.

Key predicted fragmentation pathways include:

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO2), which has a mass of 46 Da. youtube.com This would result in a significant fragment ion at m/z [M-46]+. Another related fragmentation is the loss of a nitro radical (•NO2), leading to a cation at m/z [M-46]+. Additionally, the loss of nitric oxide (NO, 30 Da) can also occur, yielding a fragment at m/z [M-30]+. researchgate.net

Loss of the Isopropyl Group: The isopropyl group [(CH3)2CH], with a mass of 43 Da, is another likely leaving group. Cleavage of the bond between the fluorene ring and the isopropyl group would generate a stable fragment corresponding to the 2-nitrofluorene cation, or a fragment at m/z [M-43]+.

Cleavage of the Fluorene Ring: The fluorene backbone itself can undergo fragmentation. A characteristic peak for alkyl-substituted benzenes is at m/z 91, corresponding to the tropylium (B1234903) ion, although this may be less prominent depending on the stability of other fragments. Fragmentation of the fluorene ring system could lead to a variety of smaller aromatic cations.

The following interactive data table summarizes the predicted key fragments for this compound in a mass spectrum.

Predicted Fragment Ion Mass-to-Charge Ratio (m/z) Identity of Lost Neutral Fragment
[M]+•253(Molecular Ion)
[M-15]+238•CH3 (from isopropyl group)
[M-30]+223NO (from nitro group)
[M-43]+210•CH(CH3)2 (isopropyl group)
[M-46]+207•NO2 (nitro group)

Theoretical and Computational Chemistry Applied to 9 Isopropyl 2 Nitro 9h Fluorene

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the geometry, stability, and electronic characteristics of 9-Isopropyl-2-nitro-9H-fluorene. These methods, particularly Density Functional Theory (DFT), offer a robust framework for analyzing the molecule's ground state properties and the behavior of its frontier molecular orbitals.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its optical and electronic characteristics. researchgate.netlew.ro

For this compound, the introduction of the nitro and isopropyl groups alters the energy levels of the HOMO and LUMO compared to the parent fluorene (B118485) molecule. The electron-withdrawing nitro group generally lowers the energy of both the HOMO and LUMO, while the electron-donating effect of the isopropyl group can raise these energy levels. nih.govrsc.org The precise impact depends on their positions on the fluorene ring system. A smaller HOMO-LUMO gap typically suggests higher reactivity and easier electronic transitions. researchgate.netugr.es Computational methods can accurately calculate these orbital energies and the resulting gap, which is essential for predicting the molecule's behavior in chemical reactions and its potential applications in materials science. researchgate.netirjweb.com

Table 1: Calculated Frontier Orbital Energies and HOMO-LUMO Gap for a Representative Fluorene Derivative

ParameterEnergy (eV)
HOMO-6.2967
LUMO-1.8096
HOMO-LUMO Gap (ΔE)4.4871
Note: This table presents example data for a related triazine derivative to illustrate the output of such calculations. irjweb.com Actual values for this compound would require specific DFT calculations.

Reaction Mechanism Predictions and Energetics

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface, researchers can identify transition states, map reaction pathways, and predict the outcomes of chemical transformations.

Transition State Analysis and Reaction Pathway Mapping

Understanding the mechanism of a chemical reaction requires the identification of the transition state—the highest energy point along the reaction coordinate. ethz.ch Computational methods can locate and characterize the geometry and energy of transition states for reactions involving this compound. This information is critical for calculating the activation energy, which determines the reaction rate. By mapping the entire reaction pathway, from reactants through the transition state to the products, a detailed, step-by-step understanding of the reaction mechanism can be achieved. ethz.ch

Prediction of Regioselectivity in Electrophilic Substitution Reactions (e.g., Condensed Fukui Function)

Electrophilic aromatic substitution is a common class of reactions for fluorene and its derivatives. rsc.org The position at which the electrophile attacks the aromatic ring is known as the regioselectivity of the reaction. For this compound, the directing effects of the nitro and isopropyl groups will determine the preferred site of substitution.

The condensed Fukui function is a local reactivity descriptor derived from DFT that can predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.netwikipedia.orgscm.com By calculating the condensed Fukui function for each atom in this compound, it is possible to predict the regioselectivity of electrophilic substitution reactions. mdpi.comnih.gov A higher value of the Fukui function for electrophilic attack (f-) on a particular carbon atom indicates that it is more susceptible to attack by an electrophile.

Solvation Effects in Computational Modeling of Fluorene Reactions

Chemical reactions are often carried out in a solvent, and the solvent can have a significant impact on the reaction rate and mechanism. youtube.com Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. For reactions of this compound, considering solvation effects is crucial for obtaining accurate predictions of reaction energetics and pathways, as the solvent can stabilize or destabilize reactants, transition states, and products to varying degrees. chemrxiv.org

Excited State Computations and Photophysical Dynamics

The photophysical properties of nitroaromatic compounds are of significant interest due to their applications in various fields, including materials science and as photosensitive materials. Computational chemistry provides powerful tools to understand the complex processes that occur after these molecules absorb light.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited states of molecules. mpg.dececam.org It extends the principles of ground-state DFT to time-dependent phenomena, offering a computationally efficient way to predict electronic absorption spectra and analyze the nature of electronic transitions. mpg.deq-chem.com The method works by calculating the linear response of the electron density to a time-varying electric field, with the poles of this response corresponding to the vertical excitation energies of the molecule. q-chem.com

For a molecule like this compound, TD-DFT calculations can elucidate the energies and characteristics of its low-lying singlet and triplet excited states. The analysis typically involves examining the molecular orbitals involved in the primary electronic transitions. In nitroaromatic compounds, key transitions often involve π→π* excitations localized on the aromatic fluorene system and n→π* transitions involving the non-bonding orbitals of the nitro group.

The accuracy of TD-DFT results is highly dependent on the choice of the exchange-correlation (XC) functional. arxiv.org A variety of functionals have been developed and tested, ranging from local density approximation (LDA) and generalized gradient approximation (GGA) functionals to more complex hybrid and range-separated hybrids. arxiv.org For many organic molecules, hybrid functionals like B3LYP or PBE0, and range-separated functionals such as ωB97X-D, have been shown to provide a good balance of accuracy and computational cost, often predicting valence excitation energies with an accuracy of 0.1–0.3 eV. q-chem.comarxiv.org The Tamm-Dancoff Approximation (TDA) is often employed within TD-DFT to reduce computational cost and can improve results for certain types of excited states. researchgate.net

By analyzing the results of TD-DFT calculations, researchers can predict the absorption spectrum of this compound, assign the observed absorption bands to specific electronic transitions, and understand how the isopropyl and nitro substituents influence the electronic structure compared to the parent fluorene molecule.

A defining characteristic of many nitroaromatic compounds is their highly efficient intersystem crossing (ISC), a radiationless transition between electronic states of different spin multiplicities (typically from a singlet to a triplet state). researchgate.netwikipedia.org This process is often extremely fast, occurring on timescales from hundreds of femtoseconds to picoseconds, and leads to very low fluorescence quantum yields as the excited state population is rapidly transferred to the triplet manifold. researchgate.net

The high efficiency of ISC in these molecules is attributed to several factors. The presence of the nitro group introduces n→π* states that can facilitate spin-orbit coupling between singlet and triplet states. hhu.de According to El-Sayed's rule, ISC is more efficient between states of different orbital types, such as a ¹(π,π) state and a ³(n,π) state. However, recent theoretical studies on molecules like 9-nitroanthracene (B110200) and 2-nitronaphthalene (B181648) have revealed that ultrafast ISC can also occur between states of the same orbital type (e.g., ¹ππ* to a higher-lying ³ππ* state), challenging the traditional view. researchgate.netnih.gov This is often enabled by a small energy gap and favorable vibrational coupling between the respective singlet and triplet potential energy surfaces. researchgate.netnih.gov

Computational studies on analogous systems suggest potential deactivation pathways for photoexcited this compound:

Initial Excitation: Absorption of a photon promotes the molecule to an excited singlet state (Sₙ), likely a ¹(π,π*) state.

Internal Conversion: The molecule rapidly relaxes to the lowest excited singlet state (S₁) via internal conversion (IC).

Intersystem Crossing: From S₁, the molecule undergoes a rapid ISC to a nearby triplet state (Tₙ). In many nitroaromatics, the T₂ state often acts as a gateway to the triplet manifold. nih.gov The system then quickly relaxes to the lowest triplet state (T₁).

Final Relaxation: The T₁ state can then relax back to the ground state (S₀) via phosphorescence (a slow radiative process) or another, slower, ISC transition.

The planarity of the aromatic system can significantly influence the ISC rate. For instance, the aromatic ketone fluorenone, which is structurally related to fluorene, exhibits an ISC rate that is three orders of magnitude slower than that of the more flexible benzophenone. rsc.org This is because the rigid, planar structure of fluorenone hinders the molecular distortions that would facilitate the crossing between singlet and triplet surfaces. rsc.org This suggests that the fluorene moiety in this compound would also play a crucial role in dictating the ISC dynamics.

Computational Determination of Thermodynamic Properties for Nitrofluorene Analogues

Computational chemistry is an invaluable tool for determining the thermodynamic properties of molecules, providing data that can be difficult or costly to obtain experimentally. Properties such as enthalpies and Gibbs energies of formation are crucial for understanding the stability and reactivity of compounds. libretexts.orgkhanacademy.org

The standard molar enthalpy of formation (ΔfHm°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. academie-sciences.fr This property can be determined for both the crystalline and gaseous phases. Experimental values are often derived from combustion calorimetry, while computational values can be calculated using high-level quantum chemical methods like Gaussian-n (G3, G4) theories or through density functional theory (DFT) calculations. researchgate.net

For nitrofluorene analogues, studies combining experimental measurements and computational calculations provide benchmark data. A comprehensive study on 2-nitrofluorene (B1194847), an isomer of the parent structure of the title compound, yielded precise thermodynamic values. researchgate.net The standard molar enthalpy of formation in the crystalline phase was derived from combustion calorimetry, while the gas-phase enthalpy was determined by combining the crystalline value with the enthalpy of sublimation. researchgate.net

Table 1: Standard Molar Enthalpies of Formation (ΔfHm°) for Fluorene Derivatives at T = 298.15 K This interactive table provides experimental and computational data for fluorene and its derivatives. Note that specific data for the 9-isopropyl derivative is not available in the cited literature, but values for analogous compounds are presented.

Compound Phase Experimental ΔfHm° (kJ·mol⁻¹) Computational ΔfHm° (kJ·mol⁻¹) Method Reference
Fluorene Crystalline 77.6 ± 1.5 - Combustion Calorimetry researchgate.net
Fluorene Gaseous 165.7 ± 1.6 167.3 G3(MP2)//B3LYP researchgate.net
2-Nitrofluorene Crystalline 38.3 ± 3.4 - Combustion Calorimetry researchgate.net
2-Nitrofluorene Gaseous 151.0 ± 3.6 150.7 G3(MP2)//B3LYP researchgate.net
9-Fluorenone Crystalline -11.4 ± 3.8 - Combustion Calorimetry researchgate.netacs.org

Data sourced from comprehensive thermodynamic studies. researchgate.netresearchgate.netacs.org

These data show that the introduction of a nitro group to the fluorene ring lowers the enthalpy of formation in the crystalline phase but results in a gas-phase enthalpy of formation that is slightly lower than that of the parent fluorene. Computational methods like G3(MP2)//B3LYP show excellent agreement with experimental gas-phase values for these systems. researchgate.net

The standard Gibbs energy of formation (ΔfGm°) represents the free energy change for the formation of a compound from its elements and is the key indicator of thermodynamic stability under standard conditions. wikipedia.org It is calculated from the enthalpy of formation and the standard entropy. The Gibbs energy of sublimation (ΔcrgGm°) describes the free energy change associated with the phase transition from solid to gas and is important for understanding a compound's volatility. researchgate.net

These properties are typically derived from experimental vapor pressure measurements (using techniques like the Knudsen effusion method) combined with calorimetric data. researchgate.net Computational approaches can also be used to estimate these values.

For 2-nitrofluorene, these thermodynamic properties have been carefully determined. researchgate.net The results provide a baseline for understanding the thermodynamic landscape of other nitro-substituted fluorenes like this compound.

Table 2: Standard Molar Gibbs Energies of Formation (ΔfGm°) and Sublimation (ΔcrgGm°) for Fluorene Derivatives at T = 298.15 K This interactive table presents key Gibbs energy data for fluorene and 2-nitrofluorene, derived from experimental studies.

Compound Phase ΔfGm° (kJ·mol⁻¹) ΔcrgGm° (kJ·mol⁻¹) Reference
Fluorene Crystalline 204.0 ± 1.7 26.4 ± 0.1 researchgate.net
Fluorene Gaseous 230.4 ± 1.7 - researchgate.net
2-Nitrofluorene Crystalline 215.3 ± 3.5 37.1 ± 0.2 researchgate.net

Values sourced from a combined experimental and computational study. researchgate.net

The data indicate that the formation of 2-nitrofluorene is a non-spontaneous process under standard conditions, as shown by the large positive Gibbs energies of formation. The introduction of the polar nitro group also increases the Gibbs energy of sublimation compared to fluorene, suggesting stronger intermolecular interactions in the crystalline state. researchgate.net

Studies on Derivatives and Analogues of 9 Isopropyl 2 Nitro 9h Fluorene

Nitrofluorene Derivatives with Varied Substitution Patterns

The presence and position of nitro groups on the fluorene (B118485) skeleton are critical determinants of the molecule's electronic properties and reactivity.

The position of the nitro group (–NO₂) on the fluorene ring system significantly alters the molecule's reactivity, primarily due to the group's strong electron-withdrawing nature. doubtnut.com This effect is most pronounced when the nitro group is at the ortho or para positions relative to a reaction site. The –NO₂ group influences the molecule through both the inductive effect (transmitted through sigma bonds) and the resonance effect (transmitted through the pi system). brilliant.org

The synthesis of fluorenes bearing multiple nitro groups, or poly(nitro)fluorene systems, has been documented in the literature. A common method involves the direct nitration of the fluorene core. For instance, 2,7-dinitrofluorene (B108060) can be synthesized by reacting fluorene with fuming nitric acid in glacial acetic acid. chemmethod.com The reaction proceeds by adding fuming nitric acid to a cooled solution of fluorene in acetic acid, with the temperature rising during the addition. After a period of stirring and standing, an orange precipitate of the dinitro product is formed. chemmethod.com

The characterization of these polynitro systems relies on standard analytical techniques. For example, the successful synthesis of 2,7-dinitrofluorene was confirmed by its melting point (295-300 °C) and spectroscopic methods. chemmethod.com The reduction of these dinitro compounds, for example using palladium on carbon (Pd/C) with hydrazine (B178648) hydrate, yields the corresponding diamino-derivatives, which are also important synthetic intermediates. chemmethod.com

Table 1: Synthesis of 2,7-Dinitrofluorene

Reactants Reagents Conditions Product Yield Ref.
Fluorene Fuming Nitric Acid, Glacial Acetic Acid 0-5 °C initially, then temperature rises to 65 °C, followed by stirring and standing overnight 2,7-Dinitrofluorene 79% chemmethod.com

9-Substituted Fluorene Analogues

The C9 position of the fluorene molecule is a key site for synthetic modification, and the nature of the substituents at this position dramatically influences the compound's properties.

The introduction of substituents at the 9-position of fluorene is a common strategy to tune its physical and chemical properties. The C-H bond of the methylene (B1212753) bridge in an unsubstituted fluorene is relatively acidic and reactive. labxing.com Therefore, 9,9-disubstituted fluorene derivatives are widely used, particularly in materials science, to ensure stability. labxing.commdpi.com

The type of substituent, whether alkyl or aryl, has a significant impact.

Alkyl Groups: 9,9-dialkylfluorenes are the most common, primarily because their synthesis via 9-alkylation is relatively straightforward. labxing.com These alkyl chains are often introduced to improve the solubility of the resulting compounds and to prevent intermolecular interactions in polymers, which is crucial for applications like blue-light emitting materials. acs.orgtandfonline.com However, a drawback is that alkyl groups can be susceptible to photochemical or electrooxidative cleavage. labxing.com

Aryl Groups: Introducing aryl groups at the C-9 position can impart excellent morphological and thermal stability to the molecule. labxing.com However, the synthesis of 9-arylfluorenes is generally more challenging and may require more elaborate synthetic steps. labxing.comresearchgate.net Polyethers containing 9,9-diarylfluorene moieties have been shown to possess high glass transition temperatures (147 to 220°C) and high thermal stability (5% weight loss temperature of 424-447°C), along with high refractive indices. researchgate.net

The modification of the C9 position with N-donor substituents has also been shown to affect the absorption properties of the resulting dibenzofulvene derivatives. mdpi.com

A variety of synthetic methods have been developed to access 9,9-disubstituted fluorenes, which are crucial building blocks for organic materials used in optoelectronics and semiconductors. labxing.comnih.gov

One straightforward approach involves a tandem palladium-catalyzed C(sp²)-H activation/carbenoid insertion sequence, starting from 2-iodobiphenyls and α-diazoesters. labxing.comnih.govacs.org This method provides a direct route to various 9,9-disubstituted fluorenes. Another powerful technique is the Lewis acid-mediated reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles, such as isatin (B1672199) imines or 7-azaindoles, to produce highly functionalized, blue-emissive 9,9-disubstituted fluorene derivatives. rsc.orgacs.org

The reactivity of the C9 position is central to these syntheses. In many cases, the fluorene is first functionalized at C9 to create a reactive intermediate, such as a 9-bromo-9-phenylfluorene (B18599) or a 9-(phenylethynyl)-9H-fluoren-9-ol, which then undergoes further reaction to install the second substituent. rsc.orgorgsyn.org

Table 2: Selected Synthetic Methods for 9,9-Disubstituted Fluorenes

Method Starting Materials Catalyst/Reagent Key Features Ref.
Palladium-Catalyzed Cyclization 2-Iodobiphenyls, α-Diazoesters Pd(OAc)₂, P(o-tol)₃ Tandem C(sp²)-H activation/carbenoid insertion labxing.comnih.govacs.org
Lewis Acid-Mediated Reaction 9-(Phenylethynyl)-9H-fluoren-9-ols, Isatin Imines BF₃·OEt₂ Forms blue emissive fluorene derivatives rsc.org
Lewis Acid-Mediated Reaction 9-(Phenylethynyl)-9H-fluoren-9-ols, 7-Azaindoles BF₃·OEt₂ Synthesis of hybrid 7-azaindole (B17877) and fluorene compounds acs.org
Acyclic Diene Metathesis (ADMET) Polymerization 2,7-divinyl-9,9-di-n-octylfluorene Molybdenum catalyst Produces end-functionalized poly(9,9′-dialkyl-fluorene-2,7-vinylene)s acs.org

Comparative Analysis with Heterocyclic and Fused Fluorene Derivatives

Comparing fluorene derivatives to their heterocyclic and fused analogues highlights the influence of the core structure on molecular properties. Heterocyclic analogues replace one of the atoms in the fluorene skeleton with a heteroatom (e.g., N, O, S), while fused derivatives have additional aromatic rings attached.

Heterocyclic Analogues (Azafluorenes, Dibenzofuran (B1670420), Dibenzothiophene):

Azafluorenes , which contain a nitrogen atom in the fluorene core, have attracted significant attention due to their unique properties. nih.govnih.gov For example, 4-azafluorenone derivatives have improved aqueous solubility compared to the parent carbocyclic fluorenone and have been studied as fluorescent probes and for their biological activities, including antimalarial and cytotoxic properties. acs.orgacs.org The synthesis of azafluorenes can be achieved through methods like Diels-Alder/retro-Diels-Alder sequences. nih.gov

A comparative review of the bacterial metabolism of fluorene and its heteroatomic analogs—dibenzofuran (oxygen), dibenzothiophene (B1670422) (sulfur), and carbazole (B46965) (nitrogen)—reveals that the electronegativity of the atom in the five-membered ring influences the mode of oxidative attack. nih.gov Compounds with highly electronegative heteroatoms like dibenzofuran and carbazole are directly attacked by angular dioxygenases. In contrast, fluorene and dibenzothiophene, which have less electronegative carbon and sulfur atoms respectively, must first be oxidized at these positions before the angular dioxygenase attack can occur. nih.gov Electronic transition studies also show both similarities and differences in the electronic spectra of these four related compounds. osti.gov

Fused Fluorene Derivatives:

The synthesis of fused systems, such as benzo[a]fluorenes , can be achieved through intramolecular aromatic substitution reactions of specific triarylcarbinols. researchgate.net The orientation of this cyclization is dictated by the electronic and conjugative effects of the substituents on the aryl rings. researchgate.net These extended, rigid structures are of interest for their unique electronic and photophysical properties.

Advanced Methodologies in Fluorene Compound Research

Application of Flow Chemistry and Continuous Synthesis for Fluorene (B118485) Derivatives

Flow chemistry, or continuous synthesis, has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. In the context of fluorene chemistry, these methods are particularly valuable for managing highly reactive intermediates and optimizing reaction conditions.

Recent advancements have demonstrated the utility of continuous-flow systems for various transformations relevant to fluorene derivatives. For instance, photocatalyzed reactions, which are often employed for C-H functionalization or cyclization reactions to form fluorenone cores, can be efficiently conducted in flow reactors. organic-chemistry.org This setup allows for precise control over irradiation time and light intensity, leading to improved yields and selectivity. A photocatalyzed intramolecular cyclization of biarylcarboxylic acids to produce fluorenones has been successfully adapted to continuous flow, highlighting the practicality of this approach. organic-chemistry.org

Furthermore, the integration of real-time analysis techniques, such as benchtop Nuclear Magnetic Resonance (NMR), into continuous-flow setups facilitates rapid reaction optimization. rsc.org This integrated approach has been successfully applied to the synthesis of fluorine-containing fine chemicals, demonstrating a model for the synthesis of complex substituted fluorenes where precise control and monitoring are crucial. rsc.org The synthesis of a compound like 9-Isopropyl-2-nitro-9H-fluorene, which involves nitration and alkylation steps, could benefit from the enhanced safety and control offered by flow chemistry, particularly in handling nitrating agents and managing reaction exotherms.

Key Advantages of Flow Chemistry in Fluorene Synthesis:

Enhanced Safety: Better control over reaction temperature and pressure, especially for hazardous reactions like nitration.

Improved Yield and Selectivity: Precise control of residence time, stoichiometry, and mixing. youtube.com

Scalability: Seamless transition from laboratory-scale synthesis to larger-scale production.

Automation: Integration with online analysis allows for automated optimization and process control. rsc.org

Development of Chemo- and Regioselective Functionalization Approaches

The ability to selectively introduce functional groups at specific positions on the fluorene scaffold is critical for tuning its electronic and physical properties. The fluorene molecule presents several reactive sites, including the C2, C7, and C9 positions, making chemo- and regioselective functionalization a significant challenge and an active area of research. researchgate.netresearchgate.net

Transition metal-catalyzed cross-coupling and C-H activation reactions are primary tools for the selective functionalization of fluorenes. Palladium-catalyzed reactions, in particular, have been extensively used. For example, Pd-catalyzed C-H functionalization enables the direct synthesis of 9-substituted fluorenols from tertiary alcohols, providing a more direct route than traditional methods that require pre-functionalized starting materials. oup.com The choice of ligands and reaction conditions is crucial for achieving high selectivity, as demonstrated in the synthesis of various fluorenol derivatives. oup.com

Boron trifluoride (BF₃·OEt₂) has been effectively used as a catalyst for synthesizing highly functionalized 9-substituted fluorene derivatives. One method involves the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various aminobenzamides to produce conjugated benzamides in excellent yields. thieme-connect.de This approach highlights the ability to construct complex molecules with specific stereochemistry (Z-isomers) under mild conditions. thieme-connect.dedoaj.org The development of such selective methods is essential for creating complex architectures, including donor-acceptor systems for organic electronics. rsc.org

Below is a data table summarizing reaction conditions for the palladium-catalyzed synthesis of 9-substituted fluorenols, illustrating the impact of different catalysts and ligands on product yield.

EntryPd Catalyst (5.0 mol%)Ligand (10 mol%)Base (2.2 equiv)Yield (%)Reference
1Pd(OAc)₂NoneCs₂CO₃N.D. oup.com
2Pd(OAc)₂NoneCsOAc34 oup.com
3Pd(OAc)₂PPh₃CsOAc43 oup.com
4Pd(TFA)₂PPh₃CsOAc56 oup.com
5Pd(OPiv)₂XantphosCsOAc55 oup.com
6Pd(OPiv)₂dppfCsOAc69 oup.com

N.D. = Not Detected. Yield determined by ¹H NMR analysis.

Utilization of Advanced Spectroscopic Techniques (e.g., Time-Resolved Absorption Spectroscopy)

Understanding the excited-state dynamics and photophysical processes of fluorene derivatives is fundamental to their application in optoelectronic devices like OLEDs and as fluorescent probes. researchgate.net Advanced spectroscopic techniques, particularly time-resolved absorption spectroscopy, provide invaluable insights into these processes on timescales ranging from femtoseconds to microseconds. wikipedia.orgunipr.it

Time-resolved spectroscopy allows researchers to monitor the formation, decay, and transformation of transient species, such as excited states and radical ions, following photoexcitation. wikipedia.org For example, ultrafast XUV-Vis pump-probe spectroscopy has been used to investigate the relaxation and fragmentation dynamics of fluorene ions. frontiersin.orglu.se In these experiments, an extreme ultraviolet (XUV) pulse ionizes the molecule, and a time-delayed visible pulse probes the subsequent dynamics, allowing for the determination of relaxation lifetimes of the parent ions. frontiersin.org

Studies on various fluorenone derivatives using sub-picosecond time-resolved absorption spectroscopy have revealed the influence of substituents and solvents on their excited-state behavior, including interactions like hydrogen bonding. researchgate.net For a molecule like this compound, such techniques would be crucial for characterizing its excited-state properties, including the influence of the electron-withdrawing nitro group and the bulky isopropyl group on its fluorescence quantum yield, lifetime, and potential for use in light-emitting applications. aatbio.com

Information Gained from Time-Resolved Spectroscopy:

Excited-State Lifetimes: Determining how long a molecule remains in its excited state. researchgate.net

Relaxation Pathways: Identifying the processes by which a molecule returns to the ground state (e.g., fluorescence, intersystem crossing, internal conversion). frontiersin.org

Transient Species Identification: Characterizing the spectra of short-lived intermediates. unipr.it

Environmental Effects: Understanding how the solvent and local environment affect photophysical properties. researchgate.net

Computational Screening and Rational Design of Fluorene-Based Molecular Architectures

Computational chemistry has become an indispensable tool in the development of new functional materials, enabling the rational design and virtual screening of molecules before their synthesis. researchgate.net This approach saves significant time and resources by predicting the properties of candidate molecules and prioritizing the most promising structures for experimental investigation. For fluorene-based architectures, computational methods are widely used to predict electronic properties, absorption and emission spectra, and molecular geometries. researchgate.netnih.gov

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are the workhorse methods for these investigations. researchgate.net DFT calculations can accurately predict ground-state geometries and electronic properties like HOMO-LUMO energy levels, which are critical for applications in organic semiconductors. rsc.org TD-DFT is used to simulate UV-Vis absorption and emission spectra, allowing for the in silico characterization of a molecule's photophysical properties. researchgate.netnih.gov

Computational MethodApplication in Fluorene ResearchPredicted PropertiesReference
Density Functional Theory (DFT)Ground-state property calculationOptimized geometry, HOMO/LUMO energies, electrostatic potential researchgate.netrsc.org
Time-Dependent DFT (TD-DFT)Excited-state property calculationUV-Vis absorption spectra, emission spectra, excited states researchgate.netnih.gov
Combinatorial ScreeningHigh-throughput virtual library evaluationIdentification of lead candidates based on desired properties (e.g., absorption wavelength) researchgate.net
Molecular Dynamics (MD)Simulation of molecular motion and interactionsConformational analysis, solvent effects, packing in solid state nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 9-isopropyl-2-nitro-9H-fluorene?

  • Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous fluorene derivatives (e.g., 2-Chloro-7-iodo-9,9-diphenyl-9H-fluorene) suggest starting with nucleophilic substitution or Friedel-Crafts alkylation to introduce the isopropyl group at the 9-position. Nitration at the 2-position can be achieved using a nitrating mixture (HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration. Purification via column chromatography with silica gel and hexane/ethyl acetate eluents is recommended .

Q. How can the structural integrity of this compound be confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, derivatives like 9,9-dibutyl-9H-fluorene-2-carbonitrile were resolved using SHELXL-97 for refinement . Prepare a suitable crystal via slow evaporation of a saturated solution in dichloromethane/hexane. Pair SC-XRD with spectroscopic techniques:

  • ¹H/¹³C NMR : Compare chemical shifts of the fluorene backbone and substituents (e.g., nitro and isopropyl groups) to analogous compounds like 9-phenylfluorene derivatives .
  • FT-IR : Confirm the nitro group via symmetric/asymmetric stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Based on safety data for structurally related fluorenes (e.g., 2-fluoro-9H-fluorene):

  • Personal Protection : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to minimize inhalation of dust/aerosols .
  • Spill Management : Avoid dry sweeping; use wet wipes or absorbent pads. Dispose of contaminated materials as hazardous waste .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 4°C to prevent degradation .

Advanced Research Questions

Q. How does the steric bulk of the isopropyl group influence the electronic properties of the fluorene core?

  • Methodological Answer : The isopropyl group at the 9-position induces steric hindrance, potentially altering π-conjugation and redox behavior. To quantify this:

  • Cyclic Voltammetry (CV) : Compare oxidation/reduction potentials of this compound with unsubstituted fluorene. A shift in redox peaks indicates electronic modulation .
  • DFT Calculations : Use Gaussian or ORCA to model HOMO/LUMO distributions. The nitro group at the 2-position may further localize electron density, affecting reactivity .

Q. What crystallographic challenges arise when analyzing derivatives with bulky substituents like isopropyl and nitro groups?

  • Methodological Answer : Bulky groups can lead to disorder in crystal lattices. For example, in 9-chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene, SHELXL-97 was used to refine disordered moieties by partitioning occupancy ratios . Mitigation strategies:

  • Low-Temperature Data Collection : Perform SC-XRD at 100 K to reduce thermal motion artifacts.
  • Twinned Data Refinement : Use SHELXE for iterative phasing if twinning is detected .

Q. How can computational modeling predict the environmental persistence of this compound?

  • Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradability and toxicity. For nitro-aromatics:

  • EPI Suite : Predict log Kow (hydrophobicity) and BCF (bioaccumulation). A high log Kow (>3) suggests potential bioaccumulation .
  • Ecotoxicity Assays : Use Daphnia magna or algae growth inhibition tests to validate predictions, as done for fluorene derivatives in environmental studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.